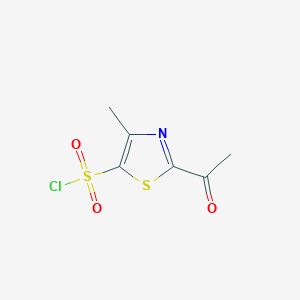2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride
CAS No.:
Cat. No.: VC17729173
Molecular Formula: C6H6ClNO3S2
Molecular Weight: 239.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6ClNO3S2 |
|---|---|
| Molecular Weight | 239.7 g/mol |
| IUPAC Name | 2-acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H6ClNO3S2/c1-3-6(13(7,10)11)12-5(8-3)4(2)9/h1-2H3 |
| Standard InChI Key | BXEXZWUUFGQCAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C(=O)C)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Thiazole Framework
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Substitution patterns critically influence electronic properties:
-
Acetyl group (C=O) at position 2 introduces electron-withdrawing effects, polarizing the ring and enhancing electrophilicity at adjacent sites .
-
Methyl group at position 4 provides steric bulk and moderates ring reactivity through inductive effects.
-
Sulfonyl chloride (-SO₂Cl) at position 5 acts as a highly reactive leaving group, enabling nucleophilic substitution reactions .
Table 1: Comparative Molecular Properties of Thiazole Derivatives
Theoretical calculations predict a planar thiazole ring with distorted bond angles due to substituent electronic effects. The sulfonyl chloride group adopts a tetrahedral geometry, creating steric clashes with the acetyl group in certain conformations .
Synthetic Pathways and Optimization
Proposed Synthesis Routes
While no published methods explicitly describe the synthesis of 2-acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride, analogous procedures for related sulfonyl chlorides suggest two viable pathways:
Route 1: Direct Sulfonation
-
Thiazole Activation: 2-Acetyl-4-methylthiazole undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C.
-
Chlorination: Intermediate sulfonic acid reacts with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Route 2: Sequential Functionalization
-
Thiazole Ring Construction: Condensation of thiourea with α-chloroketones forms the thiazole core.
-
Acetylation: Friedel-Crafts acylation introduces the acetyl group.
Key Challenges
-
Regioselectivity: Competing sulfonation at position 4 versus 5 requires careful control of reaction temperature and stoichiometry.
-
Stability: The sulfonyl chloride moiety is prone to hydrolysis, necessitating anhydrous conditions .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes displacement reactions with amines, alcohols, and thiols:
This reactivity is exploited in medicinal chemistry to create sulfonamide drugs, where R' represents pharmacophores targeting bacterial dihydropteroate synthase.
Hydrolytic Instability
Exposure to moisture generates hydrogen chloride and sulfonic acids, limiting shelf life:
Storage under inert atmosphere and desiccants is essential to prevent decomposition .
| Parameter | Specification |
|---|---|
| Personal Protective Equipment | Nitrile gloves, face shield, vapor respirator |
| Ventilation | Fume hood with ≥100 ft/min capture velocity |
| Spill Management | Neutralize with sodium bicarbonate, collect residues in sealed containers |
| First Aid | 15-min eye irrigation, contaminated skin washed with soap/water |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume